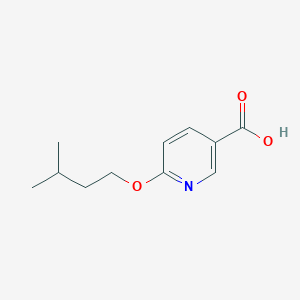

6-(3-Methylbutoxy)nicotinic acid

Description

6-(3-Methylbutoxy)nicotinic acid is a substituted nicotinic acid derivative characterized by a 3-methylbutoxy group (-O-(CH₂)₂CH(CH₃)) attached to the pyridine ring at the 6-position. Nicotinic acid (vitamin B3) derivatives are pivotal in biochemical pathways, acting as precursors for coenzymes like NAD+/NADP+ and exhibiting pharmacological activities such as lipid modulation and receptor agonism.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

6-(3-methylbutoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H15NO3/c1-8(2)5-6-15-10-4-3-9(7-12-10)11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |

InChI Key |

XNLKDKSOPSBISW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Nicotinic acid derivatives with alkoxy or aryloxy substituents at the 6-position are well-studied. Key structural analogs include:

Key Observations :

- Lipophilicity : The 3-methylbutoxy group in 6-(3-Methylbutoxy)nicotinic acid confers higher logP (estimated ~2.5) compared to 6-hydroxynicotinic acid (logP ~0.5) and 4-hydroxy-6-methyl-nicotinic acid (logP ~1.2) .

Physicochemical Properties

A comparative analysis of key physicochemical parameters:

*Predicted data based on structural analogs.

Key Observations :

- The 3-methylbutoxy group balances lipophilicity (XLogP3 ~2.5) without excessively compromising polarity, unlike fully aromatic substituents (e.g., benzyloxy, XLogP3 2.2) .

- Lower water solubility of alkoxy-substituted derivatives compared to hydroxylated analogs (e.g., 6-hydroxynicotinic acid) suggests formulation challenges for aqueous delivery .

Pharmacological and Metabolic Comparisons

Receptor Binding and Activity

- Retinoid X Receptor (RXR) Agonism: Derivatives like 6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid () exhibit RXR agonism, with metabolic stability varying between species (e.g., t₁/₂ in human liver microsomes: 12–45 min vs. 8–30 min in rats) .

- Alpha-Glucosidase Inhibition : The compound 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine (binding energy: -3.0 kcal/mol) shows moderate enzyme inhibition, suggesting alkoxy chains may enhance hydrophobic interactions with target proteins .

Metabolic Pathways

- Oxidative Hydroxylation : Nicotinic acid derivatives undergo hydroxylation at the 6-position (e.g., 6-hydroxynicotinic acid via nicotinic acid hydroxylase), a pathway critical for microbial degradation .

- Species-Specific Metabolism : Rat liver microsomes metabolize alkoxy-substituted nicotinic acids faster than humans, highlighting interspecies variability in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.